molecular formula C8H24O3Si4 B095028 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane CAS No. 1000-05-1

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

Cat. No. B095028
CAS RN: 1000-05-1
M. Wt: 280.61 g/mol
InChI Key: ILBWBNOBGCYGSU-UHFFFAOYSA-N
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Description

The compound "1,1,3,3,5,5,7,7-Octamethyltetrasiloxane" is not directly studied in the provided papers. However, the papers do discuss related organosilicon compounds and their synthesis, which can provide insight into the general field of silicon-based chemistry. For instance, the synthesis of octamethylcyclo-di(meta-silphenylenesiloxane) is reported, which is a cyclic silicon compound similar in some respects to octamethyltetrasiloxane .

Synthesis Analysis

The synthesis of complex organosilicon compounds often involves multi-step reactions and the use of catalysts. For example, octamethylcyclo-di(meta-silphenylenesiloxane) was synthesized from a dimethylhydroxysilyl-substituted benzene using a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dilute THF solution . This illustrates the importance of catalysts in directing the synthesis of specific silicon-containing cyclic compounds, which could be relevant to the synthesis of octamethyltetrasiloxane.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of organosilicon compounds. The structure of octamethylcyclo-di(meta-silphenylenesiloxane) was confirmed by this method, revealing an unstrained Si–O–Si bond angle, which is typical for siloxane compounds . This information is valuable for understanding the general structural characteristics of siloxane-based molecules, including octamethyltetrasiloxane.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of octamethyltetrasiloxane. However, they do discuss the reactivity of related organosilicon compounds. For example, the electrochemical properties of a tetraquinone derivative of an organosilicon compound were studied, which could suggest similar investigations might be relevant for octamethyltetrasiloxane .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds can be inferred from spectroscopic data. The use of photoelectron spectroscopy (PE) and electronic absorption spectra provided insights into the interactions between orbitals in the compounds studied, which could be analogous to the properties of octamethyltetrasiloxane . Understanding these interactions is crucial for predicting the behavior of such molecules in various environments.

properties

InChI

InChI=1S/C8H24O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBWBNOBGCYGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044759
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
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Molecular Weight

280.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
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Product Name

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

CAS RN

1000-05-1
Record name Octamethyltetrasiloxane
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Record name Tetrasiloxane, 1,1,3,3,5,5,7,7-octamethyl-
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Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
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Record name 1,1,3,3,5,5,7,7-octamethyltetrasiloxane
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Record name OCTAMETHYLTETRASILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
Reactant of Route 2
Reactant of Route 2
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

Citations

For This Compound
113
Citations
K Shintani, O Ooi, A Mori, Y Kawakami - Polymer bulletin, 1997 - Springer
Telechelically bis(hydrodimethylsilyl)-functionalized oligo(dimethylsiloxane)s or aromatics were found to give polymers constituting of alternating disilylene and oligodimethylsiloxane or …
Number of citations: 6 link.springer.com
V Kotzabasaki, IN Lykakis, C Gryparis, A Psyllaki… - …, 2013 - ACS Publications
Gold nanoparticles supported on TiO 2 (0.1–2% mol) catalyze at mild conditions the dehydrogenative addition of tethered 1,n-dihydrodisilanes, such as 1,1,3,3-tetramethyldisiloxane (1)…
Number of citations: 27 pubs.acs.org
T Kawatsu, JC Choi, K Sato… - Macromolecular Rapid …, 2021 - Wiley Online Library
1,3,3,5,5,7,7‐Octamethyltetrasiloxane ( H MD 2 M H ), which is reported to release Me 2 SiH 2 via a B(C 6 F 5 ) 3 ‐catalyzed redistribution, acts as a good Me 2 SiH 2 precursor in the B(…
Number of citations: 3 onlinelibrary.wiley.com
H Nakagawa, M Suzuki, K Hanabusa - Polymer journal, 2017 - nature.com
Four compounds were prepared from trans-1, 2-diaminocyclohexane and were subsequently studied as gelators. These two compounds were chiral trans-(1R, 2R)-1-(2-…
Number of citations: 4 www.nature.com
B Boutevin, F Guida‐Pietrasanta… - … Chemistry and Physics, 1989 - Wiley Online Library
Telechelic oligo(dimethylsiloxane)s 6 and 7 with chloro‐, cyano‐ or aminopropyl end groups were synthesized from the corresponding chlorodimethylsilanes 2a–c and α‐hydro‐ω‐…
Number of citations: 18 onlinelibrary.wiley.com
J Chojnowski, W Fortuniak, J Kurjata… - …, 2006 - ACS Publications
Oligomerization reactions of 1,3-dihydro-1,1,3,3-tetramethyldisiloxane ( H MM H ) and of 1-hydro-1,1,3,3,3-pentamethyldisiloxane ( H MM) catalyzed by tris(pentafluorophenyl)borane …
Number of citations: 66 pubs.acs.org
A Nyczyk, C Paluszkiewicz, A Pyda, M Hasik - Spectrochimica Acta Part A …, 2011 - Elsevier
Precreamic polysiloxane networks were prepared by hydrosilylation of 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (D 4 Vi ) with a series of linear hydrogensiloxanes as well …
Number of citations: 45 www.sciencedirect.com
IN Lykakis, A Psyllaki, M Stratakis - Journal of the American …, 2011 - ACS Publications
Gold nanoparticles supported on TiO 2 (0.1–1% mol) catalyze at room temperature and at extremely mild conditions the unprecedented oxidative cycloaddition of 1,1,3,3-…
Number of citations: 58 pubs.acs.org
M Jang, JV Crivello - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
A series of difunctional silicon‐containing monomers were prepared with a novel method consisting of the monohydrosilation of an α,ω‐difunctional SiH‐terminated siloxane with a …
Number of citations: 70 onlinelibrary.wiley.com
B Huang, L Han, B Wu, H Chen, W Zhou… - Journal of Wuhan …, 2019 - Springer
Application of Bis[2-(3,4-epoxycyclohexyl)ethyl] octamethyltetrasiloxane in the Preparation of a Photosensitive Resin for Stereo Page 1 1470 Vol.34 No.6 HUANG Biwu et al: Application …
Number of citations: 5 link.springer.com

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